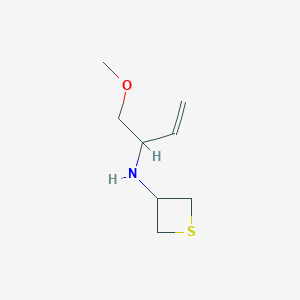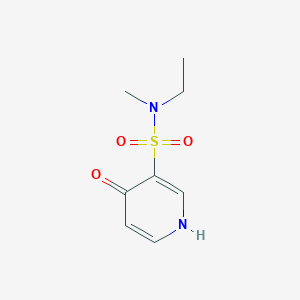
N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide is a chemical compound with a unique structure that combines a pyridine ring with sulfonamide, ethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide typically involves the reaction of 4-hydroxy-3-pyridinesulfonamide with ethylating and methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Análisis De Reacciones Químicas
Types of Reactions: N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of N-Ethyl-4-oxo-N-methylpyridine-3-sulfonamide.
Reduction: Formation of N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfinamide.
Substitution: Formation of various alkyl or aryl derivatives.
Aplicaciones Científicas De Investigación
N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections due to its sulfonamide group.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.
Comparación Con Compuestos Similares
Sulfanilamide: Another sulfonamide with antibacterial properties.
N-Methyl-4-hydroxy-3-pyridinesulfonamide: Similar structure but lacks the ethyl group.
N-Ethyl-4-hydroxy-3-pyridinesulfonamide: Similar structure but lacks the methyl group.
Uniqueness: N-Ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Propiedades
Fórmula molecular |
C8H12N2O3S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
N-ethyl-N-methyl-4-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-3-10(2)14(12,13)8-6-9-5-4-7(8)11/h4-6H,3H2,1-2H3,(H,9,11) |
Clave InChI |
DVDKOLFAZFGOEU-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)S(=O)(=O)C1=CNC=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


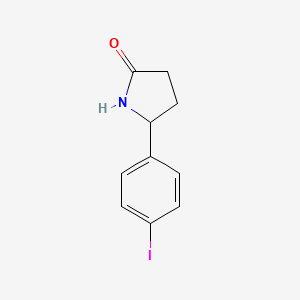
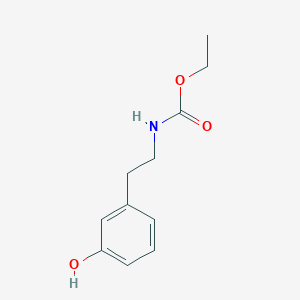
![1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid](/img/structure/B13011609.png)
![4-[(1-methyl-1H-pyrazol-5-yl)methoxy]butanoic acid](/img/structure/B13011612.png)
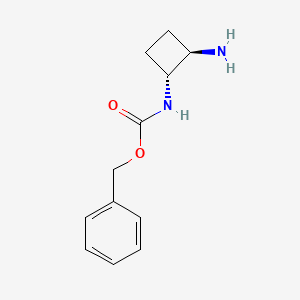

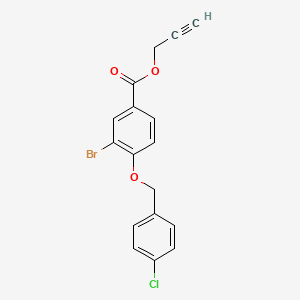

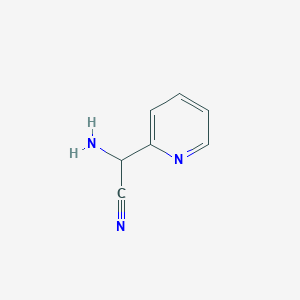
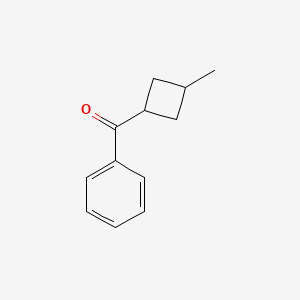
![tert-Butyl 3-bromo-5,5-dimethyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13011645.png)
![2-([2,2'-Bipyridin]-5-yl)ethanol](/img/structure/B13011648.png)
![2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13011673.png)
